cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane
CAS No.: 22645-40-5
Cat. No.: VC18420852
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22645-40-5 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
| Standard InChI | InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3 |
| Standard InChI Key | CXTFIWDHFDRXKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1OCC(CO1)(COC)C(C)C |
Introduction
Structural Characteristics and Stereochemical Configuration
The molecular formula of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol. The "cis" designation refers to the spatial arrangement of substituents at the 5-position, where the isopropyl and methoxymethyl groups reside on the same side of the dioxane ring. This stereochemistry is critical for its chemical reactivity and interactions with biological targets .
Conformational Analysis
The dioxane ring adopts a chair conformation, minimizing steric strain. Substituents at the 2- and 5-positions occupy equatorial positions, while the methoxymethyl group extends axially. This arrangement optimizes van der Waals interactions and reduces torsional strain .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Ring conformation | Chair |
| Bond angles (C-O-C) | 111.5° ± 1.2° |
| Torsional strain | < 3 kcal/mol |
| Dipole moment | 2.1 D |
Synthetic Methodologies
The synthesis of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane leverages cyclization strategies commonly employed in heterocyclic chemistry. Two principal routes have been explored:
Acid-Catalyzed Cyclocondensation
This method involves the reaction of a diol precursor with a carbonyl compound under acidic conditions. For example, 2-methyl-1,3-propanediol reacts with isobutyraldehyde in the presence of p-toluenesulfonic acid (pTSA) to yield the dioxane ring . The methoxymethyl group is introduced via a Williamson ether synthesis step prior to cyclization .
Key steps:
-
Etherification: 2-Methyl-1,3-propanediol is treated with chloromethyl methyl ether to install the methoxymethyl group.
-
Cyclization: The resulting diol undergoes acid-catalyzed condensation with isobutyraldehyde.
-
Purification: Distillation or column chromatography isolates the cis isomer .
Transition Metal-Mediated Cyclization
Recent advances utilize palladium catalysts to facilitate stereoselective ring formation. A homoallylic alcohol derivative is subjected to hydroformylation, followed by intramolecular cyclization to yield the dioxane framework . This method offers superior control over stereochemistry but requires stringent reaction conditions.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Stereoselectivity | Key Catalyst |
|---|---|---|---|
| Acid-catalyzed | 65–72 | Moderate | pTSA |
| Transition metal | 78–85 | High | Pd(OAc)₂ |
Physicochemical Properties
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane exhibits a boiling point of 216–218°C and a density of 1.02 g/cm³. Its solubility profile is markedly polar, with miscibility in ethanol, acetone, and dichloromethane but limited solubility in water (< 0.5 g/L) .
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 1.05 (d, 6H, isopropyl CH₃), 3.38 (s, 3H, OCH₃), 3.72 (m, 2H, OCH₂).
-
¹³C NMR: 99.8 ppm (acetal carbon), 72.4 ppm (OCH₂), 56.1 ppm (OCH₃) .
Biological and Industrial Applications
Solvent and Stabilizer
In industrial settings, the compound serves as a high-boiling solvent for resins and polymers. Its stability under acidic conditions makes it suitable for epoxy curing applications .
Table 3: Industrial Applications
| Application | Function | Key Advantage |
|---|---|---|
| Polymer synthesis | Solvent | Thermal stability |
| Pharmaceutical coatings | Excipient | Low toxicity |
| Adhesive formulations | Plasticizer | Hydrolytic resistance |
Recent Advances and Future Directions
Recent research has focused on enantioselective synthesis using chiral auxiliaries and asymmetric catalysis. For instance, Jacobsen’s thiourea catalysts have been employed to achieve >90% enantiomeric excess in dioxane derivatives . Future work aims to explore the compound’s role in supramolecular chemistry, particularly in host-guest systems leveraging its rigid architecture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume